Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride
Description
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a tetrahydroquinoline derivative characterized by a hydroxyl group at position 3, a methyl ester at position 6, and a hydrochloride salt. Tetrahydroquinoline/isoquinoline derivatives are widely studied for their pharmacological relevance, including applications as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis .
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)7-2-3-10-8(4-7)5-9(13)6-12-10;/h2-4,9,12-13H,5-6H2,1H3;1H |
InChI Key |
QLSYMTYLNCPDEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC(C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride and its analogs:
Key Findings:
Structural Variations: Hydroxyl Group: The 3-hydroxy substituent in the target compound distinguishes it from analogs like the methyl ester derivative () and methoxy-substituted compound (). Chlorine Substituents: The 5,7-dichloro analog () exhibits higher molecular weight and lipophilicity, which could influence pharmacokinetic properties such as membrane permeability .
Spectroscopic Data :
- NMR Trends : Hydroxyl protons typically resonate at δ 4.5–5.5 ppm in DMSO-d₆, while ester carbonyl carbons appear near δ 165–175 ppm in ¹³C NMR . Chlorine substituents (e.g., in ) induce deshielding effects, altering chemical shifts .
Safety Profiles: Tetrahydroquinoline derivatives like 6-methyl-1,2,3,4-tetrahydroquinoline () are classified as acutely toxic (H302, H315), necessitating careful handling. Hydrochloride salts may pose additional risks due to corrosivity .
Applications :
- Methyl ester derivatives (e.g., ) are common intermediates in drug synthesis. Methoxy and methyl groups () are often introduced to modulate metabolic stability .
Biological Activity
Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- CAS Number : 877861-62-6
1. Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. A study highlighted that certain substituted 1,2,3,4-tetrahydroisoquinoline derivatives can inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. The lead compound demonstrated a Ki value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .
2. Neuroprotective Effects
Tetrahydroquinoline derivatives have been investigated for their neuroprotective properties. They may play a role in mitigating neurodegenerative diseases by inhibiting enzymes such as catechol-O-methyltransferase (COMT), which is linked to Parkinson's disease treatment . Compounds like this compound could potentially be developed as therapeutic agents for neuroprotection.
3. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural analogs have been tested against various bacterial strains and exhibited potent activity against pathogens resistant to conventional antibiotics . This suggests that this compound may be useful in developing new antimicrobial therapies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2 and Mcl-1 proteins, the compound promotes apoptosis in cancer cells.
- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in neurotransmitter metabolism and bacterial resistance mechanisms.
Case Studies
| Study | Findings |
|---|---|
| Study on Bcl-2 Inhibition | Demonstrated the compound's ability to induce apoptosis in cancer cells through Bcl-2 inhibition. |
| Neuroprotective Research | Highlighted potential use in treating neurodegenerative diseases due to COMT inhibition. |
| Antimicrobial Testing | Showed effectiveness against resistant bacterial strains, indicating potential for new antibiotic development. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride, and how can diastereomer formation be minimized?
- Methodological Answer : Cyclization reactions using Lewis acids (e.g., AlCl₃) in solvents like 1,2-dichlorobenzene are effective for constructing the tetrahydroquinoline core . To minimize diastereomers, selective crystallization of intermediates in polar aprotic solvents (e.g., ethanol) can isolate the desired isomer. Lewis acids (e.g., BF₃·Et₂O) may also promote isomerization of undesired cis-isomers to trans-forms, as demonstrated in analogous systems .
Q. How can NMR spectroscopy reliably confirm the structure and stereochemistry of this compound?
- Methodological Answer : Key NMR markers include:
- ¹H NMR : Resonances for the methyl ester (~δ 3.6–3.8 ppm), hydroxy group (broad peak ~δ 5.0 ppm, exchangeable), and tetrahydroquinoline protons (multiplet signals between δ 1.5–4.0 ppm for CH₂/CH groups) .
- ¹³C NMR : Carbonyl signals (~δ 170 ppm for COOCH₃) and aromatic carbons (δ 110–150 ppm).
- Stereochemical assignment requires coupling constants (e.g., axial vs. equatorial protons) and comparison with X-ray data .
Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and synthesis due to potential HCl release. Store under inert atmosphere (argon) at 2–8°C to prevent hygroscopic degradation. Safety equipment (gloves, goggles) is mandatory, and disposal must comply with hazardous waste regulations .
Advanced Research Questions
Q. How can graph set analysis elucidate hydrogen-bonding networks in the crystal lattice of this compound?
- Methodological Answer : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) rings or C(6) chains. X-ray diffraction data refined via SHELXL can identify donor-acceptor distances (e.g., O–H⋯O/N interactions, typically 2.6–3.0 Å) and angles (>120°). Software like Mercury (with ORTEP-3 integration) visualizes these networks .
Q. What strategies resolve cis/trans isomerism during synthesis, and how can isomer ratios be quantified?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to separate isomers.
- Crystallization : Exploit solubility differences in ethanol/water mixtures to isolate the dominant isomer .
- Quantification : Integrate ¹H NMR peaks for diagnostic protons (e.g., methyl groups in different environments) or use GC-MS with chiral columns .
Q. How do solvent and temperature conditions impact the stability of the hydrochloride salt during long-term storage?
- Methodological Answer :
| Condition | Stability Outcome | Evidence Source |
|---|---|---|
| Ambient humidity | Hydrolysis of ester group (>30% in 6 mos) | |
| Dry argon, -20°C | <5% degradation over 12 months | |
| Aqueous pH < 3 | Salt remains stable; pH >5 causes hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
